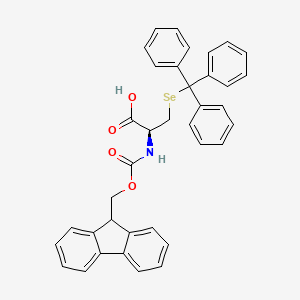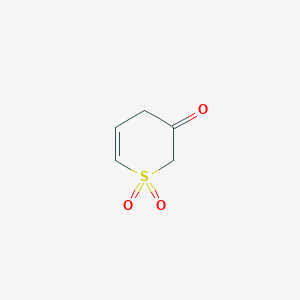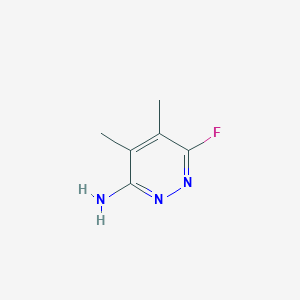
6-Fluoro-4,5-dimethylpyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4,5-dimethylpyridazin-3-amine is a fluorinated pyridazine derivative with the molecular formula C6H8FN3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4,5-dimethylpyridazin-3-amine typically involves the introduction of a fluorine atom into the pyridazine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a halogen, on the pyridazine ring. This can be achieved using reagents like sodium fluoride or potassium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4,5-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium fluoride or potassium fluoride are commonly used for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridazine derivatives, depending on the substituent introduced.
Scientific Research Applications
6-Fluoro-4,5-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 6-Fluoro-4,5-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethylpyridazin-3-amine: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Chloro-4,5-dimethylpyridazin-3-amine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
6-Bromo-4,5-dimethylpyridazin-3-amine:
Uniqueness
6-Fluoro-4,5-dimethylpyridazin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
Molecular Formula |
C6H8FN3 |
|---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
6-fluoro-4,5-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C6H8FN3/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,8,10) |
InChI Key |
MKHFLHSGGKSEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN=C1N)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)





![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
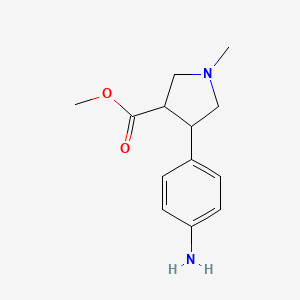
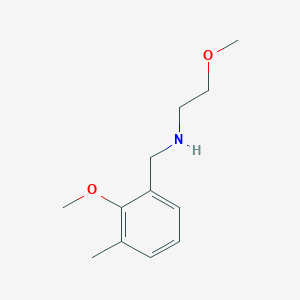
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
